Magnesium 2-glycerophosphate

bioavailability absolute absorption urinary magnesium excretion

Substituting magnesium salts often compromises solubility and bioavailability, causing GI intolerance. Magnesium 2-glycerophosphate directly solves this: 79 g/L water solubility, 23.8-40% absolute bioavailability, and clinically recognized low laxative potential. • Pharmacopoeial-grade (BP/EP/KP monograph) for oral magnesium replacement therapy. • Triple hydrolysis profile (Mg²⁺ + phosphate + glycerol) supports bone mineralization, ATP synthesis, and cellular hydration. • Patent-protected stabilization (GB2544782) prevents aqueous precipitation, enabling clear liquid formulations. Global B2B supply with full quality documentation.

Molecular Formula C3H7MgO6P
Molecular Weight 194.36 g/mol
CAS No. 1428653-02-4
Cat. No. B12779008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium 2-glycerophosphate
CAS1428653-02-4
Molecular FormulaC3H7MgO6P
Molecular Weight194.36 g/mol
Structural Identifiers
SMILESC(C(CO)OP(=O)([O-])[O-])O.[Mg+2]
InChIInChI=1S/C3H9O6P.Mg/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2
InChIKeyLXIZVPUSPUNOAN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium 2-Glycerophosphate: Physicochemical and Pharmacopoeial Profile


Magnesium 2-glycerophosphate (CAS 1428653-02-4; synonymous with the pharmacopoeial substance magnesium glycerophosphate, CAS 927-20-8) is an organic magnesium salt with the molecular formula C₃H₇MgO₆P and a molecular weight of 194.36 g/mol . It is a white or almost white hygroscopic crystalline powder, is highly water-soluble (79 g/L at 20 °C), is practically insoluble in ethanol (96%), and dissolves in dilute acids . The compound is listed as an official monograph substance in the British Pharmacopoeia (BP), European Pharmacopoeia (EP), and Korean Pharmacopoeia (KP), confirming its pharmaceutical-grade quality and defined purity specifications .

Why Magnesium Salts Are Not Interchangeable: Key Differentiators


Magnesium salts are not functionally interchangeable. Marked differences in aqueous solubility, absolute bioavailability, gastrointestinal tolerability, and excipient compatibility directly determine the performance, safety, and formulation viability of each salt form. Magnesium glycerophosphate is specifically differentiated by its high water solubility (79 g/L vs. 0.0062 g/L for magnesium oxide), its absolute bioavailability of 23.8–40% (vs. ~4% for magnesium oxide), and its clinical-recognised low laxative potential [1]. Generic substitution with a less soluble or less bioavailable magnesium salt risks inadequate magnesium repletion, increased gastrointestinal adverse effects, and formulation instability, particularly in liquid applications.

Quantitative Evidence: Magnesium 2-Glycerophosphate Differentiation


Absolute Bioavailability: Magnesium Glycerophosphate vs. Magnesium Oxide

The absolute bioavailability of magnesium glycerophosphate (administered as the branded product Neomag) was estimated at 23.8–40%, representing 6- to 10-fold higher fractional magnesium absorption compared to magnesium oxide, which exhibits approximately 4% fractional absorption as measured by urinary magnesium excretion increment in human volunteers [1].

bioavailability absolute absorption urinary magnesium excretion clinical pharmacokinetics

Aqueous Solubility: Magnesium Glycerophosphate vs. Magnesium Oxide

Magnesium glycerophosphate exhibits a water solubility of 79 g/L at 20 °C, which is approximately 12,700-fold higher than the 0.0062 g/L (6.2 mg/L) solubility of magnesium oxide under identical temperature conditions . This extreme solubility differential places the two compounds in fundamentally different formulation classes.

aqueous solubility formulation science dissolution rate liquid supplements

Gastrointestinal Tolerability: The Least Laxative Oral Magnesium Salt

In clinical practice, magnesium glycerophosphate is explicitly identified as the oral magnesium salt 'least likely to cause diarrhoea' [1]. By contrast, the NICE evidence summary for oral magnesium salts identifies diarrhoea as the most commonly cited adverse effect of oral magnesium therapy, which may limit treatment [2]. This tolerability advantage is attributed to the efficient intestinal absorption of magnesium glycerophosphate, which minimises the amount of unabsorbed magnesium remaining in the gastrointestinal lumen to exert an osmotic laxative effect.

gastrointestinal tolerance diarrhoea patient compliance safety profile

Triple Nutrient Delivery: Magnesium, Phosphate, and Glycerol

Upon hydrolysis, magnesium glycerophosphate releases three bioactive entities: magnesium ions (Mg²⁺), inorganic phosphate, and glycerol . In contrast, magnesium bisglycinate hydrolyzes to magnesium and glycine , magnesium citrate yields magnesium and citrate, and magnesium oxide provides only magnesium ions (with hydroxide generation). The phosphate anion is a direct substrate for ATP synthesis and bone hydroxyapatite formation, while glycerol contributes to cellular hydration and can enter glycolytic/gluconeogenic pathways .

dual-release phosphate supplementation glycerol cellular hydration metabolic support

Liquid Formulation Stability: Patent-Protected Precipitation-Free Solutions

UK Patent GB2544782 (granted 2020, assigned to Fontus Health Ltd) describes an aqueous solution of magnesium glycerophosphate stabilised with a polyol (glycerol) and glycerophosphoric acid to prevent precipitate formation [1]. This patent-validated stabilisation strategy is specific to magnesium glycerophosphate and addresses a known limitation of magnesium salt solutions, many of which form insoluble precipitates over time due to pH shifts (e.g., magnesium citrate at neutral pH) or carbonate absorption from ambient air.

solution stability patent-protected formulation beverage application oral solution

Pharmacopoeial Recognition: Monograph in BP, EP, and KP

Magnesium glycerophosphate is an official monograph substance in the British Pharmacopoeia (BP), European Pharmacopoeia (EP), and Korean Pharmacopoeia (KP), with defined purity criteria specifying a magnesium content of 11.0–12.5% on a dried substance basis . This multi-jurisdictional pharmacopoeial recognition provides a harmonised quality framework that is not uniformly available for all comparator magnesium salts (e.g., magnesium bisglycinate lacks a dedicated monograph in major pharmacopoeias).

pharmacopoeial compliance pharmaceutical grade quality standard regulatory acceptance

Priority Applications of Magnesium 2-Glycerophosphate


High-Bioavailability Oral Supplementation for Hypomagnesaemia

Magnesium glycerophosphate's absolute bioavailability of 23.8–40% (vs. ~4% for magnesium oxide) and its pharmacopoeial-grade quality (BP/EP/KP monograph) make it the evidence-supported choice for pharmaceutical oral magnesium replacement therapy [1][2]. Licensed products such as Neomag 4 mmol chewable tablets are already indicated for the treatment of patients with chronic magnesium loss or hypomagnesaemia, including those on loop and thiazide diuretics, providing a regulatory precedent for clinical adoption .

Clear, Stable Liquid Magnesium Supplements and Functional Beverages

With a water solubility of 79 g/L (12,700-fold higher than magnesium oxide) and a patent-protected stabilisation strategy (GB2544782) that prevents precipitation in aqueous solution, magnesium glycerophosphate is uniquely suited for the formulation of clear, shelf-stable liquid magnesium supplements, effervescent tablets, and ready-to-drink functional beverages [1][2]. These formulation advantages are not achievable with poorly soluble inorganic magnesium salts such as magnesium oxide.

Long-Term Magnesium Supplementation for GI-Sensitive Patients

Magnesium glycerophosphate's clinically recognised status as the oral magnesium salt 'least likely to cause diarrhoea' makes it the preferred option for patients requiring long-term magnesium supplementation who have pre-existing gastrointestinal sensitivity, short bowel syndrome, or intolerance to other magnesium salts [1]. UK formulary guidance specifically reserves magnesium glycerophosphate for patients who cannot tolerate magnesium aspartate, underscoring its tolerability advantage in real-world clinical practice [2].

Bone Health and Metabolic Support from Triple Nutrient Profile

The triple hydrolysis product profile of magnesium glycerophosphate (magnesium + phosphate + glycerol) enables a single-ingredient, multi-functional nutritional approach for bone health formulations [1]. The phosphate component provides a direct substrate for bone hydroxyapatite mineralisation and ATP synthesis, while the glycerol component contributes to cellular hydration—together offering a differentiated position for supplements targeting bone mineral density, metabolic energy, and electrolyte balance.

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